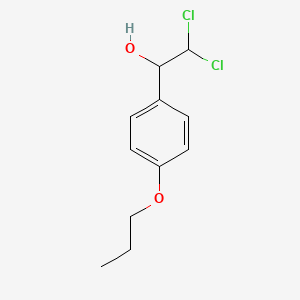

2,2-Dichloro-1-(4-propoxyphenyl)ethanol

説明

2,2-Dichloro-1-(4-propoxyphenyl)ethanol is a chlorinated ethanol derivative featuring a 4-propoxyphenyl substituent. For example, 2,2-Dichloro-1-(4-methylphenyl)ethanone was synthesized via chlorination of 1-(4-methylphenyl)ethanone using hydrochloric acid and hydrogen peroxide in ethanol . Similarly, 2,2-Dichloro-1-(4-hydroxyphenyl)ethanone was prepared via Friedel-Crafts acylation using dichloroacetyl chloride and aluminum chloride . These methods imply that the target compound could be synthesized by chlorinating 1-(4-propoxyphenyl)ethanol or through nucleophilic substitution of a propoxy group onto a dichloroethanol intermediate.

特性

分子式 |

C11H14Cl2O2 |

|---|---|

分子量 |

249.13 g/mol |

IUPAC名 |

2,2-dichloro-1-(4-propoxyphenyl)ethanol |

InChI |

InChI=1S/C11H14Cl2O2/c1-2-7-15-9-5-3-8(4-6-9)10(14)11(12)13/h3-6,10-11,14H,2,7H2,1H3 |

InChIキー |

CQKDLENJWZCOLW-UHFFFAOYSA-N |

正規SMILES |

CCCOC1=CC=C(C=C1)C(C(Cl)Cl)O |

製品の起源 |

United States |

準備方法

Chlorination of Precursor Alcohols or Ketones

The most common route to 2,2-Dichloro-1-(4-propoxyphenyl)ethanol involves the chlorination of 1-(4-propoxyphenyl)ethanol or related ketones . This reaction introduces two chlorine atoms at the 2-position of the ethanol backbone.

-

- Chlorinating agents such as thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), or sulfuryl chloride (SO₂Cl₂) are typically used.

- The reaction is conducted under controlled temperature, often between 0 °C and ambient temperature, to avoid side reactions.

- Solvents like dichloromethane or chloroform are commonly employed to dissolve reactants and control reaction kinetics.

-

- The hydroxyl group of the precursor is activated by the chlorinating agent, facilitating substitution by chlorine atoms.

- The reaction proceeds via formation of chlorinated intermediates, eventually yielding the dichlorinated ethanol.

-

- Post-reaction, the mixture is subjected to extraction with organic solvents.

- Washing with brine (e.g., 25% NaCl solution) removes inorganic impurities.

- Drying agents like anhydrous sodium sulfate are used before concentration.

- Final purification is achieved by crystallization or distillation under reduced pressure.

Use of Continuous Flow Reactors for Industrial Scale

In industrial settings, continuous flow reactors have been adopted to improve reaction control and scalability:

-

- Enhanced temperature and pressure control.

- Improved safety due to smaller reaction volumes at any time.

- Higher reproducibility and product consistency.

-

- Precise feed rates of precursor and chlorinating agents.

- Real-time monitoring of reaction progress.

- Integration with downstream purification units such as crystallizers.

Alternative Synthetic Routes

Although less common, alternative methods include:

Gold(I)-Catalyzed Hydration and Halogenation:

- Recent research explores the use of gold(I) catalysts to facilitate hydration and halogenation of haloalkynes, potentially leading to halohydrins structurally related to 2,2-dichloro compounds.

- These methods provide high purity products with yields between 79–96% but require specialized catalysts and conditions.

Nitration Followed by Reduction and Chlorination:

- Some patents describe nitration of phenyl ethanol derivatives followed by reduction and chlorination steps to introduce dichloro groups.

- This multistep approach is more complex and less efficient but may be used for specific derivative syntheses.

Comparative Data Table of Preparation Methods

| Preparation Method | Key Reagents | Reaction Conditions | Yield (%) | Purification Techniques | Notes |

|---|---|---|---|---|---|

| Direct Chlorination of 1-(4-propoxyphenyl)ethanol | SOCl₂, PCl₅, or SO₂Cl₂ | 0–25 °C, organic solvents | 60–85 | Extraction, brine wash, crystallization | Most common, scalable, requires careful temp control |

| Continuous Flow Reactor Chlorination | Same as above | Controlled flow, ambient temp | >85 | Integrated crystallization | Industrial scale, improved safety and consistency |

| Gold(I)-Catalyzed Halohydrin Formation | Haloalkynes, IPrAuNTf catalyst | 40 °C, 16 h, 2-Me-THF solvent | 79–96 | Column chromatography | High purity, specialized catalyst needed |

| Nitration-Reduction-Chlorination Route | Concentrated nitric acid, reducing agents, chlorinating agents | Multi-step, -15 to 0 °C | ~53 | Extraction, recrystallization | Complex, lower yield, used for specific derivatives |

化学反応の分析

Types of Reactions

2,2-Dichloro-1-(4-propoxyphenyl)ethanol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: The chlorine atoms in the compound can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like sodium hydroxide (NaOH) and ammonia (NH3) are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

科学的研究の応用

2,2-Dichloro-1-(4-propoxyphenyl)ethanol has several applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It is used in the production of various industrial chemicals and materials.

作用機序

The mechanism of action of 2,2-Dichloro-1-(4-propoxyphenyl)ethanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research .

類似化合物との比較

Physical Properties :

- Molecular Formula: Estimated as C₁₁H₁₃Cl₂O₂ (based on substitution of a propoxy group (-OCH₂CH₂CH₃) into a dichloroethanol backbone).

- Molecular Weight : ~270.13 g/mol (calculated from analogous structures in and ).

- Solubility: Likely soluble in ethanol, methanol, and ether, as seen in mitotane (a structurally complex chlorinated compound, ).

- Melting Point: Unreported, but analogs like 2,2-Dichloro-1-(4-hydroxyphenyl)ethanone melt at 98°C , suggesting similar thermal stability.

Comparison with Similar Compounds

The following table compares 2,2-Dichloro-1-(4-propoxyphenyl)ethanol with structurally related compounds, emphasizing substituent effects on physicochemical properties and biological activity:

Key Comparative Insights:

Substituent Effects: Propoxy Group: The 4-propoxyphenyl group in the target compound likely enhances solubility in polar aprotic solvents compared to chlorophenyl analogs (e.g., 2,2-Dichloro-1-(4-chlorophenyl)ethanone) due to its ether oxygen and alkyl chain . Chlorine vs. Hydroxy/Methyl: Chlorophenyl derivatives () exhibit higher lipophilicity, whereas hydroxyphenyl () and methylphenyl () variants balance polarity and reactivity.

Functional Group Impact: Ethanol vs. Ketone: Ethanol derivatives (e.g., ) may exhibit hydrogen-bonding capacity, enhancing interaction with biological targets like efflux pumps (as seen in 2-(4-propoxyphenyl)quinoline derivatives, ). Ketones (e.g., ) are more reactive as electrophiles, favoring use in synthetic intermediates.

Biological Activity: While direct data for the target compound are lacking, 2-(4-propoxyphenyl)quinoline derivatives demonstrated >65% efflux pump inhibition in S. aureus at 50 µM , suggesting that the propoxyphenyl moiety contributes to antimicrobial adjuvant activity.

生物活性

2,2-Dichloro-1-(4-propoxyphenyl)ethanol is a compound that has garnered attention for its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings, including case studies and detailed data tables.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The compound is believed to bind to various enzymes and receptors, thereby modulating their activities. Such interactions can lead to alterations in biochemical pathways, including signal transduction and metabolic processes, which are crucial for cellular function and response to stimuli.

Biological Effects

Research indicates that this compound exhibits several biological effects:

- Antimicrobial Activity : Preliminary studies have shown that this compound may possess antimicrobial properties, potentially inhibiting the growth of certain bacteria and fungi.

- Antioxidant Properties : The compound has been investigated for its ability to scavenge free radicals, which could imply a role in reducing oxidative stress within biological systems .

- Potential Therapeutic Applications : There are ongoing investigations into the therapeutic applications of this compound in treating various diseases, including cancer and infections.

Case Studies

A number of case studies have explored the efficacy of this compound:

-

Antimicrobial Efficacy :

- A study evaluated the compound's effectiveness against several bacterial strains. Results indicated significant inhibition at concentrations above 50 µM, suggesting its potential as an antimicrobial agent.

- Antioxidant Activity :

-

Cell Viability Studies :

- Cell viability assays conducted on human cell lines revealed that concentrations up to 100 µM did not induce cytotoxicity, suggesting a favorable safety profile for further investigations.

Table 1: Summary of Biological Activities

Table 2: Mechanistic Insights

| Mechanism of Action | Description |

|---|---|

| Enzyme Binding | Alters enzyme activity affecting metabolic pathways |

| Receptor Interaction | Modulates receptor signaling pathways |

| Free Radical Scavenging | Reduces oxidative stress in cells |

Q & A

Q. What are the optimal synthetic routes for 2,2-Dichloro-1-(4-propoxyphenyl)ethanol, and how do reaction conditions influence yield?

The compound can be synthesized via nucleophilic substitution or Friedel-Crafts acylation. For example:

- Chlorination of ketones : Reacting 1-(4-propoxyphenyl)ethanone with chlorine donors (e.g., SOCl₂ or PCl₅) under reflux yields dichloro derivatives. Catalyst choice (e.g., anhydrous K₂CO₃) and solvent (ethanol, DCM) significantly affect reaction efficiency .

- Recrystallization : Post-synthesis purification using ethanol or ethyl acetate improves purity, as demonstrated in analogous compounds .

Q. Key variables :

| Parameter | Typical Range | Impact on Yield |

|---|---|---|

| Reaction temperature | 60–80°C | Higher temps accelerate chlorination but risk side products |

| Catalyst loading | 10–20 mol% | Excess catalyst may degrade intermediates |

| Solvent polarity | Ethanol > DCM | Polar solvents favor SN2 mechanisms |

Q. How is the compound characterized structurally, and what analytical methods validate purity?

- X-ray crystallography : Resolves crystal packing and bond angles, critical for confirming the dichloro substitution pattern .

- Spectroscopy :

- HPLC/MS : Quantifies purity (>95%) and detects chlorinated byproducts .

Advanced Research Questions

Q. What structure-activity relationships (SAR) govern its biological activity, particularly in antimicrobial or pharmacological contexts?

- Chlorine positioning : Dichloro groups at C2 enhance electrophilicity, increasing reactivity with biological targets (e.g., enzyme active sites). Analogues with para-substituted aryl groups show improved antibacterial activity against Gram-positive strains .

- Propoxy vs. methoxy : Bulkier alkoxy groups (e.g., propoxy) reduce membrane permeability but improve target specificity in HDAC inhibition studies .

Q. Methodological approach :

Q. How can biocatalytic methods improve the sustainability of its synthesis?

Q. Data from analogous systems :

| Biocatalyst | Substrate Conversion | Selectivity |

|---|---|---|

| Pseudomonas sp. | 78% | >90% for C2 |

| Engineered laccase | 65% | Moderate |

Q. What environmental risks are associated with its use, and how can degradation pathways mitigate these?

Q. Recommendations :

- Ecotoxicity screening : Use Daphnia magna or algal models to assess LC₅₀ values.

- Green chemistry metrics : Calculate E-factor (kg waste/kg product) to benchmark improvements .

Data Contradictions and Resolution

- Synthetic yields : Reported yields vary from 45% (K₂CO₃/ethanol) to 68% (PCl₅/DCM). This discrepancy may arise from competing side reactions (e.g., over-chlorination) or impurities in starting materials .

- Biological activity : Some studies report potent HDAC inhibition, while others note negligible effects. Differences in cell lines (e.g., HeLa vs. HEK293) and assay protocols (e.g., incubation time) likely contribute .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。